1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14961535
InChI: InChI=1S/C19H21N3O/c1-14(2)22-13-9-16-17(4-3-5-18(16)22)19(23)21-12-8-15-6-10-20-11-7-15/h3-7,9-11,13-14H,8,12H2,1-2H3,(H,21,23)
SMILES:
Molecular Formula: C19H21N3O
Molecular Weight: 307.4 g/mol

1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide

CAS No.:

Cat. No.: VC14961535

Molecular Formula: C19H21N3O

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide -

Specification

Molecular Formula C19H21N3O
Molecular Weight 307.4 g/mol
IUPAC Name 1-propan-2-yl-N-(2-pyridin-4-ylethyl)indole-4-carboxamide
Standard InChI InChI=1S/C19H21N3O/c1-14(2)22-13-9-16-17(4-3-5-18(16)22)19(23)21-12-8-15-6-10-20-11-7-15/h3-7,9-11,13-14H,8,12H2,1-2H3,(H,21,23)
Standard InChI Key ZSSOSYBOIVCFCC-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=NC=C3

Introduction

1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the indole class, a group of compounds known for their diverse biological activities. This compound is characterized by its complex structure, which includes an indole ring, a pyridyl group, and an isopropyl moiety. The presence of these functional groups suggests potential applications in pharmaceuticals and biological research.

Synthesis Methods

The synthesis of 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide typically involves multiple steps, starting from readily available indole derivatives. The process may include alkylation reactions to introduce the isopropyl group, followed by the synthesis of the carboxamide moiety through condensation reactions with appropriate pyridyl-ethylamine derivatives.

Synthesis Steps:

  • Alkylation of Indole: The first step involves the alkylation of the indole nitrogen with an isopropyl halide in the presence of a base.

  • Formation of Carboxamide: The next step involves the reaction of the indole derivative with a pyridyl-ethylamine to form the carboxamide linkage.

Biological Activities

While specific biological activities of 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide may not be extensively documented, compounds with similar structures have shown potential in various therapeutic areas. These include anti-inflammatory, antimicrobial, and anticancer activities, primarily due to their ability to interact with biological targets such as enzymes and receptors.

Potential Applications:

  • Pharmaceuticals: The compound could serve as a lead molecule for developing drugs targeting specific biological pathways.

  • Biological Research: It may be used as a tool compound to study cellular processes and signaling pathways.

Research Findings and Studies

Research on indole derivatives has highlighted their versatility in medicinal chemistry. Studies often focus on modifying the indole core to enhance biological activity and selectivity. For 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide, specific studies might explore its interaction with enzymes or receptors implicated in disease states.

Example Study:

Study FocusMethodologyFindings
Enzyme InhibitionIn vitro assays using purified enzymesPotential inhibition of specific enzymes involved in inflammation
Cellular ActivityCell culture experiments to assess cytotoxicity and proliferation effectsPossible effects on cell growth and survival pathways

Safety and Handling

Handling 1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-4-carboxamide requires standard laboratory safety precautions due to its chemical nature. This includes wearing protective clothing, gloves, and working in a well-ventilated area. The compound should be stored in a cool, dry place away from incompatible substances.

Safety Precautions:

  • Protective Gear: Use gloves, goggles, and lab coats.

  • Storage Conditions: Store in a sealed container at room temperature.

Future Directions:

  • Biological Screening: Conduct comprehensive biological assays to identify potential therapeutic targets.

  • Chemical Modifications: Explore structural modifications to enhance activity and selectivity.

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